molecular formula C18H17F3N2O B4434034 (4-PHENYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE

(4-PHENYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE

Cat. No.: B4434034
M. Wt: 334.3 g/mol
InChI Key: RRBYJTDQHVABBI-UHFFFAOYSA-N
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Description

(4-PHENYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE is a complex organic compound known for its unique chemical structure and properties This compound features a piperazine ring substituted with a phenyl group and a trifluoromethylphenyl ketone moiety

Properties

IUPAC Name

(4-phenylpiperazin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O/c19-18(20,21)15-6-4-5-14(13-15)17(24)23-11-9-22(10-12-23)16-7-2-1-3-8-16/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBYJTDQHVABBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-PHENYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where the piperazine ring reacts with a halobenzene derivative.

    Introduction of Trifluoromethylphenyl Ketone Moiety: The final step involves the Friedel-Crafts acylation of the substituted piperazine with a trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-PHENYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halobenzene derivatives in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-PHENYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of (4-PHENYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of certain receptors in the brain. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

    (4-Phenylpiperazino)[3-(trifluoromethyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a ketone.

    (4-Phenylpiperazino)[3-(trifluoromethyl)phenyl]amine: Similar structure but with an amine group instead of a ketone.

    (4-Phenylpiperazino)[3-(trifluoromethyl)phenyl]ethanone: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness

(4-PHENYLPIPERAZINO)[3-(TRIFLUOROMETHYL)PHENYL]METHANONE is unique due to the presence of both a piperazine ring and a trifluoromethylphenyl ketone moiety. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and potential for specific receptor binding, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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